molecular formula C9H7BrN2O2 B6257025 methyl 8-bromoimidazo[1,2-a]pyridine-3-carboxylate CAS No. 1822663-80-8

methyl 8-bromoimidazo[1,2-a]pyridine-3-carboxylate

Cat. No.: B6257025
CAS No.: 1822663-80-8
M. Wt: 255.1
InChI Key:
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Description

Methyl 8-bromoimidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound that features a fused imidazo[1,2-a]pyridine ring system. This compound is of significant interest in organic synthesis and pharmaceutical chemistry due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 8-bromoimidazo[1,2-a]pyridine-3-carboxylate typically involves the bromination of imidazo[1,2-a]pyridine derivatives followed by esterification. One common method includes:

    Bromination: The starting material, imidazo[1,2-a]pyridine, is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide (FeBr3) or aluminum bromide (AlBr3).

    Esterification: The brominated intermediate is then esterified using methanol in the presence of an acid catalyst like sulfuric acid (H2SO4) or hydrochloric acid (HCl).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reagent concentration) ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom in methyl 8-bromoimidazo[1,2-a]pyridine-3-carboxylate can undergo nucleophilic substitution reactions, where it is replaced by various nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can participate in oxidation reactions to form corresponding oxo derivatives or reduction reactions to yield dehalogenated products.

    Coupling Reactions: It can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas (H2).

Major Products

    Substitution: Formation of various substituted imidazo[1,2-a]pyridine derivatives.

    Oxidation: Formation of oxo-imidazo[1,2-a]pyridine derivatives.

    Reduction: Formation of dehalogenated imidazo[1,2-a]pyridine derivatives.

Scientific Research Applications

Chemistry

Methyl 8-bromoimidazo[1,2-a]pyridine-3-carboxylate is used as a building block in organic synthesis. Its reactivity allows for the construction of diverse molecular architectures, making it valuable in the development of new materials and catalysts.

Biology and Medicine

In medicinal chemistry, this compound serves as a scaffold for the design of potential therapeutic agents. Its derivatives have been investigated for their antimicrobial, antiviral, and anticancer activities. The unique structure of imidazo[1,2-a]pyridine derivatives enables them to interact with various biological targets, including enzymes and receptors.

Industry

In the pharmaceutical industry, this compound is used in the synthesis of drug candidates. Its derivatives are also explored in the development of agrochemicals and dyes.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine-3-carboxylate: Lacks the bromine substituent, which can significantly alter its reactivity and biological activity.

    8-Bromoimidazo[1,2-a]pyridine:

    Methyl imidazo[1,2-a]pyridine-3-carboxylate: Lacks the bromine substituent, which can impact its chemical reactivity and biological interactions.

Uniqueness

Methyl 8-bromoimidazo[1,2-a]pyridine-3-carboxylate is unique due to the presence of both the bromine and ester functional groups. This combination enhances its versatility in chemical reactions and its potential as a pharmacophore in drug design.

Properties

CAS No.

1822663-80-8

Molecular Formula

C9H7BrN2O2

Molecular Weight

255.1

Purity

95

Origin of Product

United States

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